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molecular formula C11H11N3O3 B8277760 4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone

4,5-dihydro-5-methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone

Cat. No. B8277760
M. Wt: 233.22 g/mol
InChI Key: DQVXIICCNCTEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117130

Procedure details

A 28 g. portion of 3-(m-nitrobenzoyl)butyronitrile [prepared as described in J. Org. Chem., Vol. 38, No. 23, 4044-4048 (1973)] is added to one liter of 6N hydrochloric acid and is stirred at reflux for one hour using a magnetic stirrer and a heating mantle. The reaction mixture is cooled and extracted with methylene chloride. The organic layer is separated and extracted with saturated sodium bicarbonate. The bicarbonate layer is added dropwise to a stirred cold hydrochloric acid solution and the resulting solid is kept cold in ice then is filtered and air dried to afford 27.24 g. of 3-m-nitrobenzoyl butyric acid as a white solid. The entire amount of the preceding compound is mixed with 12.8 ml. of 99% hydrazine hydrate in 140 ml. of ethyl alcohol and is stirred at reflux for 3 hours. A solid begins to appear after about half an hour. The reaction mixture is cooled in an ice bath and the resulting solid is filtered and air dried to afford the compound 4,5-dihydro-5 -methyl-6-(m-nitrophenyl)-3(2H)-pyridazinone as white to light yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C=CC=1)C(C(C)CC#N)=O)([O-])=O.Cl.[N+:18]([C:21]1[CH:22]=[C:23]([CH:32]=[CH:33][CH:34]=1)[C:24]([CH:26]([CH3:31])[CH2:27][C:28](O)=[O:29])=O)([O-:20])=[O:19].O.[NH2:36][NH2:37]>C(O)C>[CH3:31][CH:26]1[C:24]([C:23]2[CH:32]=[CH:33][CH:34]=[C:21]([N+:18]([O-:20])=[O:19])[CH:22]=2)=[N:37][NH:36][C:28](=[O:29])[CH2:27]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C(CC#N)C)C=CC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C(CC(=O)O)C)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate
ADDITION
Type
ADDITION
Details
The bicarbonate layer is added dropwise to a stirred cold hydrochloric acid solution
FILTRATION
Type
FILTRATION
Details
then is filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to afford 27.24 g
ADDITION
Type
ADDITION
Details
The entire amount of the preceding compound is mixed with 12.8 ml
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
to appear after about half an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NN=C1C1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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